molecular formula C5H11ClN2O B8388864 5,5-Dimethyl-pyrazolidin-3-one.Hydrochloride

5,5-Dimethyl-pyrazolidin-3-one.Hydrochloride

Cat. No. B8388864
M. Wt: 150.61 g/mol
InChI Key: PTMBVQZRBWAHHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08791114B2

Procedure details

A round 50 mL round bottom flask equipped with stir bar, Vigreux column and nitrogen inlet was charged with 5,5-dimethyl-pyrazolidin-3-one.Hydrochloride (300 mg, 2.0 mmol) and POCl3 (4 mL). The mixture was heated at 90° C. for 3 h. LC-MS showed consumption of SM. The POCl3 was evaporated under reduced pressure and trace POCl3 was removed under high vacuum for 30 min. Amount obtained: 336 mg, 2.0 mmol, 100% yield. The material was used as in the next step. Step 4
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[ClH:1].[CH3:2][C:3]1([CH3:9])[NH:7][NH:6][C:5](=O)[CH2:4]1.O=P(Cl)(Cl)[Cl:12]>>[ClH:12].[Cl:1][C:5]1[CH2:4][C:3]([CH3:9])([CH3:2])[NH:7][N:6]=1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
Cl.CC1(CC(NN1)=O)C
Name
Quantity
4 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
with stir bar
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A round 50 mL round bottom flask equipped
CUSTOM
Type
CUSTOM
Details
consumption of SM
CUSTOM
Type
CUSTOM
Details
The POCl3 was evaporated under reduced pressure and trace POCl3
CUSTOM
Type
CUSTOM
Details
was removed under high vacuum for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
Amount obtained

Outcomes

Product
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.